![molecular formula C20H30BNO4 B3112669 tert-Butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroquinoline-1(2H)-carboxylate CAS No. 1912446-60-6](/img/structure/B3112669.png)
tert-Butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroquinoline-1(2H)-carboxylate
Overview
Description
Synthesis Analysis
The synthesis of similar compounds involves the reaction of a boronic acid derivative with a suitable organic compound . For example, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid can be reacted with piperidine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form a related compound.Molecular Structure Analysis
The molecular structure of this compound includes a boronic ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl), which is commonly used in Suzuki-Miyaura cross-coupling reactions .Scientific Research Applications
Suzuki-Miyaura Cross-Coupling Reactions
This compound can be used in Suzuki-Miyaura cross-coupling reactions . This is a type of palladium-catalyzed cross-coupling reaction, used to synthesize carbon-carbon bonds between a boronic acid and a halide .
Protodeboronation
Protodeboronation of pinacol boronic esters, including this compound, has been reported . This process involves the removal of a boron group from an organic compound, which can be useful in various synthetic applications .
Ligand-Controlled Regioselective Suzuki Coupling
This compound can be used in ligand-controlled regioselective Suzuki coupling . This is a specific type of Suzuki-Miyaura cross-coupling reaction where the position of the new bond is controlled by the choice of ligand .
Formal Anti-Markovnikov Hydromethylation of Alkenes
This compound can be used in the formal anti-Markovnikov hydromethylation of alkenes . This is a valuable transformation that allows for the addition of a hydrogen and a methyl group across a carbon-carbon double bond .
Synthesis of Complex Organic Molecules
This compound can be used in the synthesis of complex organic molecules . For example, it has been used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .
Study of Para-Alkenylation Reactions
This compound can be used as a substrate in the study of para-alkenylation reactions . These reactions involve the formation of a new carbon-carbon bond at the para position of an aromatic ring .
Safety and Hazards
Mechanism of Action
Target of Action
Boronic acid derivatives like this compound are often used in suzuki-miyaura cross-coupling reactions , suggesting that its targets could be various organic compounds that participate in carbon-carbon bond formation.
Mode of Action
The compound interacts with its targets through a process known as transmetalation, a key step in Suzuki-Miyaura cross-coupling reactions . In this process, the boronic acid moiety of the compound transfers an organic group to a metal catalyst, typically palladium . This reaction is facilitated by the presence of a base and leads to the formation of a new carbon-carbon bond .
Pharmacokinetics
Their metabolism often involves the conversion of the boronic acid group to a more polar metabolite, which facilitates excretion .
Result of Action
The primary result of the compound’s action is the formation of new carbon-carbon bonds through Suzuki-Miyaura cross-coupling . This can lead to the synthesis of a wide range of organic compounds, which can have various molecular and cellular effects depending on their structure and properties.
Action Environment
The efficacy and stability of “1-Boc-1,2,3,4-tetrahydro-quinoline-6-boronic acid pinacol ester” can be influenced by various environmental factors. For instance, the pH can significantly affect the rate of reactions involving boronic acid derivatives . Moreover, the presence of a suitable base and a palladium catalyst is crucial for its participation in Suzuki-Miyaura cross-coupling .
properties
IUPAC Name |
tert-butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-quinoline-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30BNO4/c1-18(2,3)24-17(23)22-12-8-9-14-13-15(10-11-16(14)22)21-25-19(4,5)20(6,7)26-21/h10-11,13H,8-9,12H2,1-7H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGNYKMUEHDACGW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N(CCC3)C(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30BNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroquinoline-1(2H)-carboxylate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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